2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetamide moiety
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions in cells.
Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules for various industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with a suitable halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenyl halide.
Nucleophilic Substitution: The 4-tert-butylphenyl halide is then reacted with sodium phenoxide to form 4-tert-butylphenoxybenzene.
Acetamide Formation: The final step involves the reaction of 4-tert-butylphenoxybenzene with 3-hydroxy-3-phenylpropylamine in the presence of acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of 2-(4-(tert-butyl)phenoxy)-N-(3-oxo-3-phenylpropyl)acetamide.
Reduction: Formation of 2-(4-(tert-butyl)phenoxy)-N-(3-hydroxy-3-phenylpropyl)amine.
Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)acetamide: Lacks the hydroxy-phenylpropyl group, making it less complex.
N-(3-hydroxy-3-phenylpropyl)acetamide: Lacks the phenoxy group, reducing its potential interactions.
4-tert-butylphenoxyacetic acid: Contains a carboxylic acid instead of an acetamide group.
Uniqueness
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological interactions. The presence of both the phenoxy and hydroxy-phenylpropyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)17-9-11-18(12-10-17)25-15-20(24)22-14-13-19(23)16-7-5-4-6-8-16/h4-12,19,23H,13-15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKFVNLRFUAYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.